

In-Depth Technical Guide: 7-Bromo-3-chlorobenzo[d]isoxazole

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 7-Bromo-3-chlorobenzo[d]isoxazole

Cat. No.: B596548

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CAS Number: 1260677-07-3

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical entity **7-Bromo-3-chlorobenzo[d]isoxazole**, identified by the CAS number 1260677-07-3.^{[1][2][3][4][5][6]} This document collates available data on its chemical and physical properties, safety information, and potential applications as a research chemical, likely within the domain of medicinal chemistry and drug discovery. Due to the compound's status as a specialized research chemical, some physical and spectral data are not publicly available and are noted as such.

Chemical and Physical Properties

7-Bromo-3-chlorobenzo[d]isoxazole is a halogenated heterocyclic compound.^[1] The presence of the benzo[d]isoxazole core makes it a subject of interest in medicinal chemistry, as this scaffold is present in various biologically active molecules.^{[7][8][9][10]}

Table 1: Physicochemical Data for **7-Bromo-3-chlorobenzo[d]isoxazole**

Property	Value	Source
CAS Number	1260677-07-3	[1] [2] [3] [4] [5] [6]
Molecular Formula	C ₇ H ₃ BrClNO	[1] [4]
Molecular Weight	232.46 g/mol	[1] [4]
IUPAC Name	7-bromo-3-chloro-1,2-benzoxazole	[1]
Synonyms	7-bromo-3-chloro-1,2-benzoxazole; 1,2-Benzisoxazole, 7-bromo-3-chloro-	[1]
Appearance	White solid	[2] [11]
Purity	>98% (Typical)	[4] [5]
Melting Point	Not publicly available	[1]
Boiling Point	Not publicly available	
Density	Not publicly available	[1]
SMILES	<chem>C1C=NOC2=C1C=CC=C2Br</chem>	[4]
InChI Key	QDDQHVMCNDGVMZ-UHFFFAOYSA-N	[1]

Table 2: Spectroscopic Data for **7-Bromo-3-chlorobenzo[d]isoxazole**

Spectrum Type	Data
¹ H NMR	Not publicly available. Spectral data for similar compounds can be requested from suppliers.
¹³ C NMR	Not publicly available. Spectral data for similar compounds can be requested from suppliers.
Mass Spectrometry	Not publicly available. Spectral data for similar compounds can be requested from suppliers.
Infrared (IR)	Not publicly available.

Safety and Handling

This compound is classified as hazardous.

Table 3: GHS Hazard Information

Hazard Statement	Code
Toxic if swallowed	H301
Toxic in contact with skin	H311
Toxic if inhaled	H331

Signal Word: Danger^[1]

Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **7-Bromo-3-chlorobenzo[d]isoxazole** is not readily available in published literature, a general synthetic approach for substituted benzo[d]isoxazoles can be inferred from established chemical

methodologies. The following is a representative, hypothetical protocol based on common synthetic routes for similar compounds.

Generalized Synthesis of a Substituted Benzo[d]isoxazole Ring

The synthesis of the benzo[d]isoxazole core often involves the cyclization of an appropriately substituted aromatic precursor. One common method is the intramolecular cyclization of an ortho-hydroxyaryl oxime. For **7-Bromo-3-chlorobenzo[d]isoxazole**, a plausible synthetic route could start from a substituted 2-hydroxybenzonitrile or a related precursor.

Hypothetical Synthetic Step:

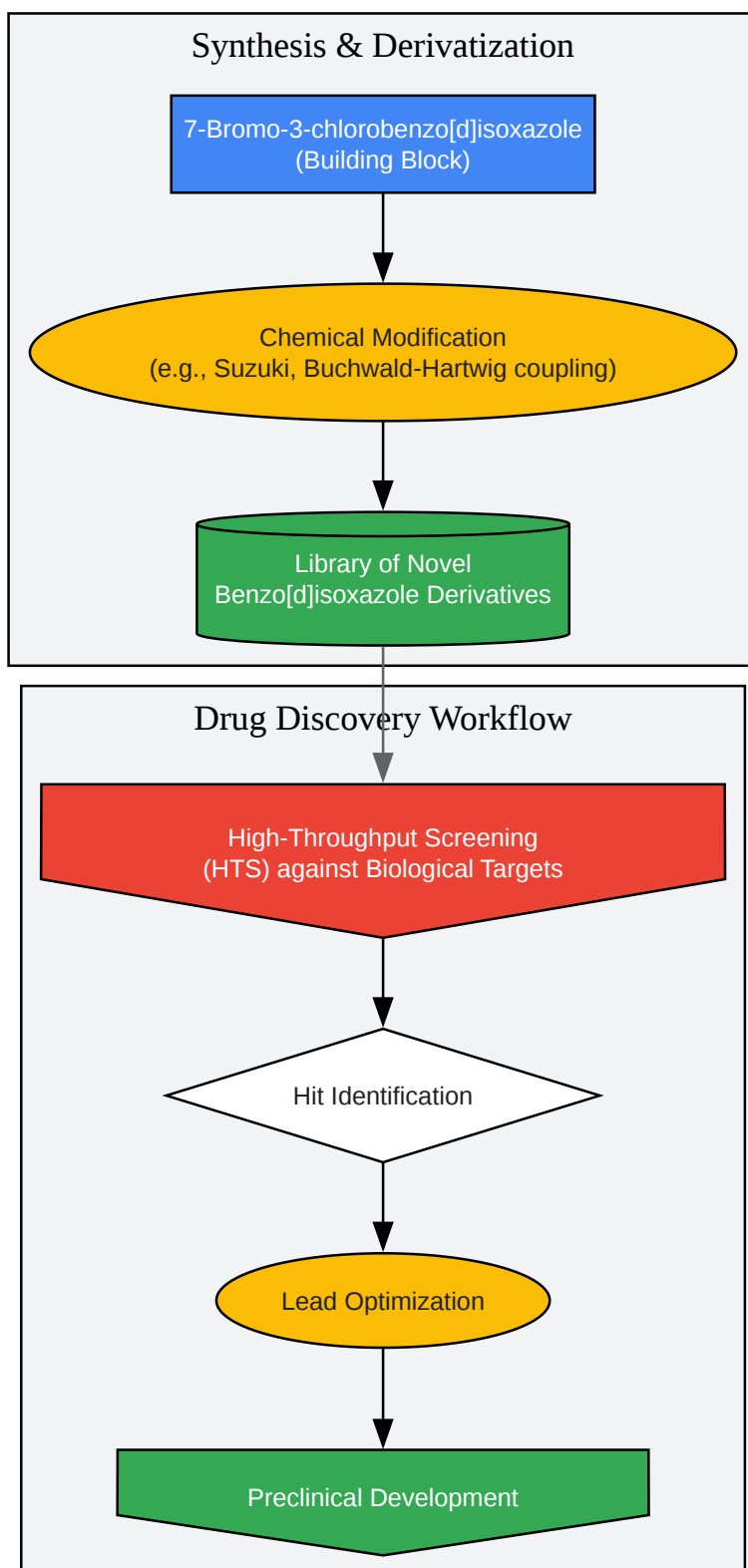
- **Starting Material:** A potential starting material could be 2-bromo-6-hydroxybenzonitrile.
- **Chlorination:** The nitrile could be converted to a hydroxamoyl chloride using a chlorinating agent.
- **Cyclization:** Subsequent base-mediated intramolecular cyclization would yield the **7-bromo-3-chlorobenzo[d]isoxazole**.

Disclaimer: This is a generalized, hypothetical protocol and has not been experimentally validated for the synthesis of **7-Bromo-3-chlorobenzo[d]isoxazole**. Researchers should consult relevant synthetic chemistry literature and perform appropriate reaction optimization and safety assessments.

Potential Applications and Logical Workflow

The benzo[d]isoxazole scaffold is a privileged structure in medicinal chemistry, appearing in a range of compounds with diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties.^{[9][10]} **7-Bromo-3-chlorobenzo[d]isoxazole** is offered by chemical suppliers as a building block for organic synthesis, suggesting its primary use is in the development of more complex molecules for drug discovery and materials science research.^[11]

Given the lack of specific biological data for **7-Bromo-3-chlorobenzo[d]isoxazole**, a signaling pathway diagram cannot be accurately constructed. However, a logical workflow for its potential use in a drug discovery context can be visualized.



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Caption: A logical workflow for the use of **7-Bromo-3-chlorobenzo[d]isoxazole** in drug discovery.

This diagram illustrates a typical workflow where **7-Bromo-3-chlorobenzo[d]isoxazole** serves as a starting material for the synthesis of a library of derivatives. These new compounds would then undergo high-throughput screening to identify "hits" against specific biological targets. Positive hits would proceed to lead optimization and preclinical development.

Conclusion

7-Bromo-3-chlorobenzo[d]isoxazole is a readily available research chemical with potential applications in the synthesis of novel compounds for drug discovery and materials science. While detailed physicochemical and biological data are not extensively documented in the public domain, its structural motif suggests it is a valuable building block for creating diverse chemical libraries. Researchers interested in this compound are encouraged to obtain specific analytical data from suppliers.

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- To cite this document: BenchChem. [In-Depth Technical Guide: 7-Bromo-3-chlorobenzo[d]isoxazole]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b596548#7-bromo-3-chlorobenzo-d-isoxazole-cas-number]

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